Potassium glycerophosphate

Description

Potassium glycerophosphate (C₃H₇K₂O₆P) is a potassium salt of glycerophosphoric acid, widely used in biochemical and industrial applications. It acts as a buffering agent in cell culture media, a substrate for phosphatases, and an energy source in metabolic pathways by interacting with phosphate groups in proteins and nucleic acids . Its mechanism involves forming complexes that modulate enzyme activity and cellular metabolism . This compound is distinct from other phosphate salts due to its glycerol backbone, which enhances solubility and bioavailability in aqueous systems .

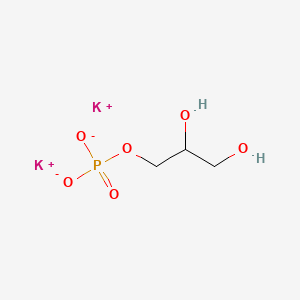

Structure

3D Structure of Parent

Properties

IUPAC Name |

dipotassium;2,3-dihydroxypropyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9O6P.2K/c4-1-3(5)2-9-10(6,7)8;;/h3-5H,1-2H2,(H2,6,7,8);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHFUHGDBYUITQJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(COP(=O)([O-])[O-])O)O.[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7K2O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048616 | |

| Record name | Dipotassium 2,3-dihydroxypropyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Trihydrate: Colorless to pale yellow liquid or solid; [HSDB] | |

| Record name | Potassium glycerophosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6803 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOL IN ALCOHOL; VERY SOL IN WATER | |

| Record name | POTASSIUM GLYCEROPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1232 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

927-19-5, 1319-69-3, 1335-34-8 | |

| Record name | Potassium 1-glycerophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000927195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium glycerophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001319693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium glycerophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15948 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,2,3-Propanetriol, mono(dihydrogen phosphate), potassium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipotassium 2,3-dihydroxypropyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium glycerophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.902 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dipotassium 2,3-hydroxy-1-propyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.954 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM 1-GLYCEROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZC849M884 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | POTASSIUM GLYCEROPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1232 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium glycerophosphate can be synthesized through several methods. One common method involves the reaction of glycerol with phosphoric acid, followed by neutralization with potassium hydroxide. The reaction conditions typically include controlled temperatures and pH levels to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, this compound is produced using high-purity raw materials and advanced chemical processes. The production involves the careful control of reaction parameters to achieve high yields and purity. The final product is often subjected to purification steps such as crystallization or filtration to remove impurities.

Chemical Reactions Analysis

Types of Reactions

Potassium glycerophosphate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form glycerophosphoric acid.

Reduction: It can be reduced to form glycerol and potassium phosphate.

Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from reactions involving this compound include glycerophosphoric acid, glycerol, and various substituted glycerophosphates. These products have significant applications in biochemistry and industrial processes.

Scientific Research Applications

Chemistry

Potassium glycerophosphate serves as a reagent in chemical reactions and acts as a phosphorus source in synthetic chemistry. Its ability to release inorganic phosphate through hydrolysis makes it valuable in biochemical assays and reactions that require phosphate groups.

Biology

In biological research, KGP is commonly used in cell culture media, providing essential phosphorus and potassium for cell growth and metabolism. Studies indicate that it can enhance the growth of various cell types by optimizing nutrient availability.

Medicine

KGP is incorporated into medical formulations, particularly intravenous solutions, to supply essential nutrients to patients. It is particularly beneficial for individuals with conditions causing potassium deficiency, such as Gitelman syndrome, where potassium supplementation is crucial for managing symptoms .

Gitelman Syndrome Management

A notable case involved a 28-year-old woman with Gitelman syndrome who experienced severe hypokalaemia. Her treatment included oral potassium supplements and intravenous infusions of this compound, which significantly improved her condition and reduced hospital admissions .

Potassium Deficiency Treatment

Another case reported a 43-year-old man with chronic potassium deficiency due to Gitelman syndrome. His treatment regimen included potassium chloride and magnesium glycerophosphate, leading to gradual improvement in serum potassium levels and alleviation of symptoms like muscle cramps and fatigue .

Food Industry

In the food sector, KGP is used as a dietary supplement to enrich food products with potassium without altering their pH or taste significantly. This application is crucial for developing healthier food options for individuals requiring controlled potassium intake.

Fertilizer Use

Research indicates that glycerophosphate compounds can be utilized as organic phosphorus fertilizers. KGP's rapid hydrolysis in soil enhances phosphorus availability to plants while minimizing environmental impact by preventing groundwater contamination .

Biochemical Properties

KGP participates in various biochemical reactions, providing inorganic phosphate essential for metabolic processes. Its interaction with biomolecules influences enzyme activity and gene expression, making it a critical component in many biological systems.

Mechanism of Action

The mechanism of action of potassium glycerophosphate involves its role as a source of phosphorus and its participation in biochemical pathways. It is hydrolyzed to release glycerol and phosphate ions, which are essential for various cellular functions. The phosphate ions are involved in energy transfer, signal transduction, and the synthesis of nucleic acids and phospholipids.

Comparison with Similar Compounds

Comparison with Other Metal Glycerophosphates

Potassium glycerophosphate belongs to a family of metal glycerophosphates, including sodium, calcium, and magnesium salts. These compounds share the glycerophosphate anion but differ in cation-specific properties:

Key Findings :

- This compound exhibits superior hydrolysis efficiency (99.9%) compared to potassium phosphate in analytical workflows, as demonstrated in seawater TDP (Total Dissolved Phosphorus) analysis .

- Sodium glycerophosphate is preferred in multi-phosphate systems due to its compatibility with divalent cations (e.g., Mg²⁺, Ca²⁺), preventing precipitate formation .

- Calcium glycerophosphate is critical in dental adhesives, forming durable bonds with hydroxyapatite via glycerophosphate dimethacrylate (GPDM) interactions .

Structural and Functional Analogues

Indole-3-glycerol Phosphate (InGP)

InGP contains a glycerophosphate side chain linked to an indole ring. Unlike this compound, InGP specifically enhances the affinity of TrpI protein for DNA binding sites in bacterial tryptophan synthesis. Neither indole nor glycerophosphate alone achieves this effect, highlighting the necessity of the combined structure .

Phosphatidyl Glycerophosphate

This phospholipid derivative is a precursor to phosphatidyl glycerol in bacterial membranes.

Ribitol Phosphate

In Staphylococcus aureus cell walls, ribitol phosphate replaces glycerophosphate, forming teichoic acids. This structural difference underscores glycerophosphate's absence in certain microbial systems .

Comparison with Other Phosphate Salts

Unique Pharmacological and Industrial Roles

- Metabolic Modulation : In leukemic cells, α-glycerophosphate dehydrogenase activity is markedly reduced, suggesting disrupted glycerol-3-phosphate shuttle activity compared to healthy cells .

- Electrolyte Applications : Calcium glycerophosphate is used in plasma electrolytic oxidation (PEO) of titanium, forming bioactive coatings . This compound is avoided here due to its high solubility, which destabilizes electrolyte baths.

Biological Activity

Potassium glycerophosphate (KGP) is a compound that combines potassium with glycerophosphate, a derivative of glycerol and phosphate. This compound has garnered attention for its biological activities, particularly in the context of cellular metabolism, electrolyte balance, and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical implications, and relevant case studies.

This compound exerts several biological effects primarily through its role in maintaining potassium homeostasis and influencing cellular functions:

- Electrolyte Balance : KGP plays a critical role in regulating the electrolyte balance in the body. Potassium ions are essential for maintaining membrane potential and facilitating cellular excitability. The sodium-potassium ATPase pump is crucial for this process, exchanging sodium ions for potassium ions across cell membranes, thereby influencing muscle contraction and nerve impulse transmission .

- Cellular Metabolism : Glycerophosphate serves as a substrate for various metabolic pathways. It is hydrolyzed to release inorganic phosphate, which is vital for ATP production and other biochemical processes . This process underscores the importance of KGP in energy metabolism within cells.

- Vascular Health : Research indicates that potassium levels can influence vascular calcification and stiffness. A study demonstrated that reduced dietary potassium led to increased vascular smooth muscle cell (VSMC) calcification through mechanisms involving elevated intracellular calcium levels and autophagy activation . This suggests that KGP may have protective effects against cardiovascular diseases by modulating vascular health.

Clinical Applications

This compound has been explored for various clinical applications:

- Hypokalemia Treatment : KGP is often used in clinical settings to treat hypokalemia (low potassium levels). It helps restore potassium levels effectively, preventing complications such as arrhythmias and muscle weakness .

- Nutritional Supplementation : In parenteral nutrition, KGP can serve as a source of both potassium and phosphate, supporting patients who require nutritional support due to malabsorption or other conditions .

Case Studies

Several case studies illustrate the importance of this compound in clinical practice:

- Case Study 1 : A 43-year-old man diagnosed with Gitelman's syndrome presented with chronic hypokalemia. Treatment with oral potassium supplementation was initiated, but his condition improved significantly upon the addition of potassium chloride and magnesium glycerophosphate. This case highlights KGP's role in managing complex electrolyte imbalances .

- Case Study 2 : Another report described a 15-year-old female who experienced severe hypokalemia due to excessive licorice consumption. Following potassium replacement therapy with KGP, her symptoms resolved rapidly, demonstrating the efficacy of KGP in acute settings .

Table 1: Summary of Research Findings on this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.